PF-05198007

Pain Research Ion Channel Pharmacology Neuroscience

Secure your supply of PF-05198007, a state-dependent Nav1.7 inhibitor with >98% purity. It enables precise dissection of Nav1.7-specific roles in pain signaling without confounding broad-spectrum channel blockade. Ideal for validating novel analgesics and studying nociceptor excitability in vivo and in vitro. Bulk inquiries welcome.

Molecular Formula C19H12ClF4N5O3S2
Molecular Weight 533.9 g/mol
Cat. No. B8666835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-05198007
Molecular FormulaC19H12ClF4N5O3S2
Molecular Weight533.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F
InChIInChI=1S/C19H12ClF4N5O3S2/c20-12-4-16(34(30,31)29-17-7-33-8-26-17)13(21)5-15(12)32-14-2-1-9(19(22,23)24)3-10(14)11-6-27-28-18(11)25/h1-8,29H,(H3,25,27,28)
InChIKeyQCDLGAPJZJODRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-05198007 for Pain Research: Procurement Guide for the Selective Nav1.7 Inhibitor


PF-05198007 is a small-molecule, state-dependent, and orally active arylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7 [1]. It is recognized as a high-purity research tool (e.g., ≥99% by HPLC ) primarily utilized to interrogate the specific contribution of Nav1.7 to nociceptor physiology and pain signaling pathways [2].

Why Generic Nav1.7 Inhibitors Are Not a Substitute for PF-05198007


The functional and pharmacological nuances of voltage-gated sodium channel (Nav) inhibitors make generic substitution scientifically risky. PF-05198007 is a state-dependent blocker with a defined selectivity profile across Nav isoforms and species orthologs [1]. Unlike broad-spectrum sodium channel blockers such as tetrodotoxin (TTX), which inhibit multiple TTX-sensitive channels (Nav1.1, Nav1.2, Nav1.3, Nav1.6, Nav1.7) and thus confound interpretation of results [2], PF-05198007 enables the specific interrogation of Nav1.7's role in neuronal excitability and pain [3].

Quantitative Differentiation of PF-05198007: A Head-to-Head Evidence Guide


PF-05198007 Exhibits Superior Potency Against Recombinant Mouse Nav1.7 vs. Nav1.6 and Nav1.1

PF-05198007 demonstrates a clear selectivity window for Nav1.7 over other TTX-sensitive sodium channels in recombinant systems. The compound's potency (IC50) for mouse Nav1.7 is approximately 29-fold higher than for Nav1.6 and 33-fold higher than for Nav1.1 [1].

Pain Research Ion Channel Pharmacology Neuroscience

Selective Blockade of C-Fiber but Not A-Fiber Axonal Conduction

PF-05198007 selectively blocks axonal propagation in nociceptive C-fibers while sparing A-fibers, which is a critical functional differentiation from broad-spectrum Nav inhibitors like tetrodotoxin (TTX). In ex vivo electrophysiology, PF-05198007 (100-300 nM) blocked propagation in 63% of C-fiber sensory neurons, whereas TTX (1-10 µM) blocks both C-fibers and nearly all large-sized A-fiber afferents [1].

Pain Electrophysiology Sensory Neuroscience

Potent and Selective Blockade of Native TTX-Sensitive Current in Mouse DRG Neurons

In small-diameter mouse dorsal root ganglion (DRG) neurons, PF-05198007 at a low concentration (30 nM) inhibits a large fraction (83.0 ± 2.7%) of the total TTX-sensitive (TTX-S) sodium current . This is in contrast to the broader profile of TTX itself, which inhibits all TTX-S channels, and highlights PF-05198007's ability to selectively target the Nav1.7 component within native neurons [1].

Pain Neurobiology Ion Channels

In Vivo Target Engagement Demonstrated in a Capsaicin-Induced Flare Model

The in vivo efficacy and target specificity of PF-05198007 are confirmed in a mouse model of capsaicin-induced neurogenic flare. Oral administration of PF-05198007 at 1 mg/kg or 10 mg/kg significantly reduced the flare response in wild-type (WT) mice but had no effect in conditional knockout mice lacking Nav1.7 in nociceptors (Nav1.7Nav1.8Cre) [1]. This contrasts with a broad-spectrum local anesthetic like lidocaine, which would be expected to produce a non-specific blockade in both genotypes.

In Vivo Pharmacology Pain Models Translational Research

Validated Application Scenarios for PF-05198007 in Pain and Sensory Neuroscience Research


Isolating Nav1.7-Mediated Signaling in Primary Nociceptors

PF-05198007 can be used at 30 nM in vitro to block approximately 83% of the TTX-S sodium current in mouse DRG neurons . This allows researchers to selectively remove the Nav1.7 contribution to action potential electrogenesis, threshold, and upstroke velocity, enabling a detailed analysis of the remaining TTX-resistant (Nav1.8, Nav1.9) or other TTX-S currents in a native, physiologically relevant context [1].

Validating the Role of Nav1.7 in Axonal Conduction in Ex Vivo Preparations

Application of PF-05198007 (100-300 nM) to isolated nerve preparations allows for the selective blockade of propagation in C-fiber nociceptors while preserving conduction in A-fibers [2]. This provides a functional method to dissect the contribution of Nav1.7 to peripheral nerve transmission, distinguishing its role from other sodium channels and enabling studies on synaptic input to the spinal cord without broad-spectrum silencing of all afferent input.

Performing Target-Validated In Vivo Pain Studies in Mice

Oral administration of PF-05198007 (1-10 mg/kg) provides a means to study Nav1.7-dependent pain behaviors in vivo . The crucial validation is that the compound's anti-nociceptive effects are lost in Nav1.7Nav1.8Cre conditional knockout mice [3]. This genetic control is essential for confirming that any observed reduction in pain behavior is directly due to the compound's on-target activity and not an off-target or non-specific effect.

Serving as a High-Purity Reference Standard for Nav1.7 Pharmacology Assays

With a reported purity of >98% and a well-characterized state-dependent inhibition profile , PF-05198007 serves as a reliable reference compound for validating the performance and selectivity of novel Nav1.7 inhibitors in biochemical and electrophysiological assays. Its high purity ensures that experimental results are not confounded by impurities or degradation products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-05198007

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.